1-(Pyrazin-2-yl)piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-pyrazin-2-ylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-2-1-5-13(7-8)9-6-11-3-4-12-9/h3-4,6,8H,1-2,5,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZQBNKOVJNCRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891392-96-4 | |
| Record name | 1-(pyrazin-2-yl)piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Pyrazine Moiety: The pyrazine ring is introduced via nucleophilic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using catalysts and specific reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(Pyrazin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1-(Pyrazin-2-yl)piperidine-3-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that modifications to the piperidine ring can enhance cytotoxic activity against cancer cell lines, suggesting a pathway for developing new anticancer drugs .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against several bacterial strains, indicating potential applications in treating infections caused by resistant bacteria .
Biological Research Applications
This compound is utilized in various biological assays to study enzyme interactions and receptor binding.
Enzyme Inhibition Studies
The compound serves as a useful tool in enzyme inhibition studies, particularly those involving kinases and phosphatases. Its ability to modulate enzyme activity can provide insights into metabolic pathways and disease mechanisms .
Receptor Binding Studies
Research has utilized this compound to explore receptor interactions, particularly in the context of neurological research. Its structural similarity to known neurotransmitter systems allows for investigations into its effects on receptor activity and signaling pathways.
Case Study 1: Anticancer Screening
In a recent study published in a peer-reviewed journal, derivatives of this compound were synthesized and screened for anticancer activity against various human cancer cell lines. The results indicated that specific modifications to the compound significantly enhanced its cytotoxic effects, leading to further investigations into structure-activity relationships (SAR) for optimized drug design .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound derivatives. The researchers found that certain compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to DNA via intercalation, affecting the replication and transcription processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations on the Pyrazine Ring
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS: 930111-02-7)
- Molecular formula : C₁₁H₁₅N₃O₂.
- Key difference : A methyl group at the 6-position of the pyrazine ring.
- Physical properties : Higher melting point (185–186.5°C ) compared to positional isomers (e.g., 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylic acid, mp 151–152°C), indicating enhanced crystallinity due to steric and electronic effects .
- 1-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid (CAS: 1707594-91-9) Molecular formula: C₁₄H₁₇N₃O₂. Key difference: Replacement of piperidine with pyrrolidine and addition of a pyrazole ring.
Modifications to the Piperidine-Carboxylic Acid Core
- 3-Piperidinecarboxylic acid (CAS: 498-95-3) Molecular formula: C₆H₁₁NO₂. Key difference: Absence of the pyrazine substituent. Properties: Simpler structure with lower molecular weight (129.16 g/mol) and reduced aromatic interactions, making it less suitable for applications requiring π-π stacking .
1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid dihydrochloride (CAS: 887445-00-3)
Functional Group Additions
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-3-carboxylic acid
- 1-[(4-Methoxyphenyl)methyl]-piperidine-3-carboxylic acid ethyl ester (CAS: Not provided) Key difference: Ethyl ester prodrug form. Implications: Improved lipophilicity and oral bioavailability compared to the free acid, as ester hydrolysis in vivo releases the active carboxylic acid .
Structural Complexity and Pharmacological Potential
- 1-{4-[(4-Methylphenyl)methyl]-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}piperidine-3-carboxylic acid
Comparative Data Table
Research and Application Insights
- Synthetic Utility : Piperidine-3-carboxylic acid derivatives are frequently used as intermediates in drug discovery. For example, ester prodrugs (e.g., ethyl esters) improve bioavailability , while sulfonyl derivatives enhance electrophilic reactivity .
- Biological Activity : Pyrazine-containing analogs exhibit diverse pharmacological profiles. The pyrazine ring’s nitrogen atoms facilitate hydrogen bonding with biological targets, making these compounds relevant in kinase inhibitor design .
- Safety Profiles : Compounds with simpler structures (e.g., 3-piperidinecarboxylic acid) generally exhibit fewer hazards compared to pyrazine derivatives, which often require careful handling due to respiratory and dermal risks .
Biological Activity
1-(Pyrazin-2-yl)piperidine-3-carboxylic acid (PPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with insights into its mechanism of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring substituted with a pyrazinyl group and a carboxylic acid, which are crucial for its biological activity.
1. Antimicrobial Activity
PPCA has shown promising antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves the compound's ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Pseudomonas aeruginosa | 32 μg/mL |
These findings suggest that PPCA could serve as a lead compound for developing new antimicrobial agents.
2. Anticancer Properties
Recent research highlights the potential of PPCA in cancer therapy. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspases and modulation of cell cycle proteins.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 3.8 |
| HeLa (Cervical) | 4.5 |
The anticancer effects are attributed to the compound's ability to intercalate DNA, disrupting replication and transcription processes .
3. Anti-inflammatory Effects
PPCA also exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of pro-inflammatory mediators.
| Compound | IC50 (μM) |
|---|---|
| PPCA | 0.04 |
| Celecoxib | 0.04 |
In vivo studies using carrageenan-induced paw edema models demonstrated that PPCA significantly reduces inflammation, comparable to established anti-inflammatory drugs .
The biological activity of PPCA is primarily mediated through its interaction with specific molecular targets:
- DNA Binding : The pyrazine moiety allows for intercalation into DNA, affecting replication and transcription.
- Enzyme Inhibition : PPCA modulates the activity of various enzymes involved in cellular signaling pathways, contributing to its anticancer and anti-inflammatory effects.
- Receptor Interaction : The compound may also engage with specific receptors, altering their signaling pathways and leading to therapeutic effects .
Structure-Activity Relationships (SAR)
SAR studies have identified key structural features that enhance the biological activity of PPCA:
- Carboxylic Acid Group : Essential for activity; modifications here significantly affect potency.
- Piperidine Ring : Substitutions on this ring can enhance binding affinity to biological targets.
- Pyrazine Moiety : Variations in this part of the molecule can influence both antimicrobial and anticancer activities.
Research indicates that maintaining the integrity of these functional groups while exploring substitutions can lead to compounds with improved efficacy .
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that PPCA effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells while sparing normal cells .
- Antimicrobial Efficacy : Another investigation revealed that PPCA displayed synergistic effects when combined with existing antibiotics against resistant bacterial strains, suggesting its potential as an adjuvant therapy .
Q & A
Q. What safety protocols are critical when handling this compound in catalytic reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
